(R)-betaxolol hydrochloride

Catalog No.
S686816
CAS No.
91878-54-5
M.F
C18H30ClNO3
M. Wt
343.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-betaxolol hydrochloride

CAS Number

91878-54-5

Product Name

(R)-betaxolol hydrochloride

IUPAC Name

(2R)-1-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-3-(propan-2-ylamino)propan-2-ol;hydrochloride

Molecular Formula

C18H30ClNO3

Molecular Weight

343.9 g/mol

InChI

InChI=1S/C18H29NO3.ClH/c1-14(2)19-11-17(20)13-22-18-7-5-15(6-8-18)9-10-21-12-16-3-4-16;/h5-8,14,16-17,19-20H,3-4,9-13H2,1-2H3;1H/t17-;/m1./s1

InChI Key

CHDPSNLJFOQTRK-UNTBIKODSA-N

SMILES

CC(C)NCC(COC1=CC=C(C=C1)CCOCC2CC2)O.Cl

Synonyms

(2R)-1-[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]-3-[(1-methylethyl)amino]-2-propanolHydrochloride; (+)-Betaxolol Hydrochloride; (R)-(+)-Betaxolol Hydrochloride; Dextrobetaxolol Hydrochloride;

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)CCOCC2CC2)O.Cl

Isomeric SMILES

CC(C)NC[C@H](COC1=CC=C(C=C1)CCOCC2CC2)O.Cl

(R)-betaxolol hydrochloride is the R-enantiomer of betaxolol, a well-characterized selective β1-adrenergic receptor antagonist. Unlike its therapeutically active counterpart, (S)-betaxolol (levobetaxolol), the (R)-enantiomer exhibits significantly lower affinity and functional activity at the β1-adrenergic receptor. This stereochemical distinction is the primary determinant of its value in research. Supplied as a hydrochloride salt, this form ensures good aqueous solubility and stability, facilitating its use in a wide range of experimental protocols requiring precise concentration control.

Procuring (R)-betaxolol hydrochloride with the intent of achieving β1-adrenergic blockade is a critical error. The vast majority of the therapeutic and pharmacological activity of betaxolol resides in the (S)-enantiomer. Using the racemic mixture introduces the significantly less active (R)-enantiomer, which can confound results and does not offer the stereospecific control required for rigorous pharmacological studies. (R)-betaxolol's value is not as a β1-blocker, but as a precisely defined, low-activity negative control to isolate and confirm that an observed biological effect is specifically mediated by β1-adrenergic receptor antagonism from its active (S)-counterpart. Substituting it for (S)-betaxolol or racemic betaxolol undermines the scientific validity of such experiments.

Vastly Reduced Functional Antagonism at β1-Adrenergic Receptors vs. (S)-Enantiomer

In functional assays measuring the antagonism of isoproterenol-induced cAMP production in human non-pigmented ciliary epithelial cells, (R)-betaxolol (dextrobetaxolol) is substantially weaker than the (S)-enantiomer (levobetaxolol). The (R)-form exhibited an inhibition constant (Ki) of 2.97 µM (2970 nM), while the (S)-form had a Ki of 16.4 nM. This demonstrates a ~181-fold lower functional potency for the (R)-enantiomer in this cellular context.

Evidence DimensionFunctional Antagonism (Inhibition Constant, Ki)
Target Compound DataKi = 2.97 µM (2970 nM) for (R)-betaxolol
Comparator Or Baseline(S)-betaxolol with Ki = 16.4 nM
Quantified Difference~181-fold lower potency than (S)-enantiomer
ConditionsAntagonism of isoproterenol-induced cAMP production in human non-pigmented ciliary epithelial cells.

This quantitative difference establishes (R)-betaxolol as a highly suitable negative control for confirming that an experimental outcome is due to specific β1-receptor blockade by the (S)-enantiomer.

Weak Binding Affinity at Cloned Human β1 and β2 Receptors

Direct binding studies on cloned human receptors confirm the low affinity of (R)-betaxolol. The (S)-enantiomer (levobetaxolol) displayed high affinity for β1 receptors (Kb = 6 nM) and moderate affinity for β2 receptors (Kb = 39 nM). In stark contrast, the (R)-enantiomer (dextrobetaxolol) was significantly weaker, with Kb values of 350 nM at β1 receptors and 278 nM at β2 receptors. This represents a ~58-fold lower binding affinity at the primary β1 target compared to the active (S)-enantiomer.

Evidence DimensionReceptor Binding Affinity (Kb)
Target Compound DataKb = 350 nM at β1; 278 nM at β2
Comparator Or Baseline(S)-betaxolol: Kb = 6 nM at β1; 39 nM at β2
Quantified Difference~58-fold lower affinity at β1 receptors vs. (S)-enantiomer
ConditionsBinding assays using cloned human recombinant β1 and β2 receptors.

Low receptor affinity provides a clear molecular basis for its use as a negative control, ensuring that observed effects in parallel experiments with (S)-betaxolol are due to target engagement.

Formulation Advantage: High Aqueous Solubility as a Hydrochloride Salt

The hydrochloride salt form of betaxolol offers significant practical advantages for laboratory use over the free base. Technical datasheets for racemic betaxolol hydrochloride report a water solubility of 36 mg/mL. High aqueous solubility is critical for preparing accurate and reproducible stock solutions for cell culture media and aqueous buffers used in a wide array of in vitro assays, eliminating the need for co-solvents like DMSO that can introduce experimental artifacts.

Evidence DimensionAqueous Solubility
Target Compound Data36 mg/mL (for racemic betaxolol HCl)
Comparator Or BaselineFree base (generally has lower aqueous solubility)
Quantified DifferenceHigh solubility suitable for preparing concentrated aqueous stock solutions
ConditionsSolubility in H2O.

This ensures ease of handling, accurate dosing, and high reproducibility in experimental setups, a key procurement consideration for minimizing variability in research.

Negative Control for Stereospecificity in β1-Adrenergic Receptor Studies

The most direct application is its use as a negative control alongside the active (S)-enantiomer. The ~181-fold difference in functional potency allows researchers to definitively attribute an observed physiological or cellular response to β1-receptor antagonism, thereby validating the specificity of the active compound's effects.

Deconvolution of Off-Target vs. On-Target Effects

When studying the broader pharmacology of betaxolol, the (R)-enantiomer is an essential tool. Because it has minimal activity at β1-receptors compared to its sibling enantiomer, any significant biological effect it produces can be investigated as a potential off-target or non-receptor-mediated action, helping to build a complete pharmacological profile.

Chiral Standard for Analytical Method Development

In pharmacokinetic and metabolic studies, developing analytical methods (e.g., chiral HPLC) to separate and quantify the enantiomers of betaxolol is crucial. (R)-betaxolol hydrochloride serves as a necessary, pure reference standard for method validation, calibration, and ensuring the accurate measurement of each enantiomer in biological matrices.

UNII

WKM694DUG8

Wikipedia

(R)-betaxolol hydrochloride

Dates

Last modified: 04-14-2024

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